![molecular formula C20H20ClN3O4S B2803602 Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-03-3](/img/structure/B2803602.png)
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of the pivalamido (also known as tert-butylamide) group and the ethyl ester group may influence its physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine core, substituted with a 4-chlorophenyl group, a pivalamido group, and an ethyl ester group . These functional groups could potentially engage in various types of intermolecular interactions, influencing the compound’s behavior in biological systems.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the 4-chlorophenyl group, the pivalamido group, and the ethyl ester group. These groups could potentially make the thieno[3,4-d]pyridazine core more electrophilic, influencing its reactivity with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl, pivalamido, and ethyl ester groups could influence its solubility, stability, and other physicochemical properties .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s unique structure makes it a promising candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including melanoma (62), ovarian cancer (IGROV1, OVCAR-4), renal cancer (SN-12C), prostate cancer (PC-3), and breast cancer (MCF-7, MDA-MB-231/ATCC, T-47D) . Investigating its mechanism of action and potential as an anticancer agent is crucial.
Antimicrobial Activity
Several studies have evaluated the compound’s antimicrobial potential. Notably, compounds derived from it demonstrated moderate activity against both gram-positive and gram-negative bacteria, as well as fungi . Further research could uncover its mode of action and optimize its efficacy.
Indole Derivatives Synthesis
Indoles are essential heterocyclic systems found in natural products and drugs. The compound contains an indole moiety, which has attracted attention due to its biological significance. Indole derivatives play a vital role in cell biology and exhibit various properties. Novel synthetic methods for constructing indoles are actively explored by the chemical community .
Antitubercular Activity
A related compound, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, was investigated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . While not identical, the shared indole core suggests potential antitubercular properties for our compound.
Biological Evaluation
Researchers have assessed the compound’s biological effects, including its impact on cell viability. Formazan crystals formed in viable cells were solubilized using dimethyl sulfoxide (DMSO) . Understanding its interactions with cellular components is crucial for further development.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including cancer cells, microbes, and various disorders in the human body .
Mode of Action
It is known that similar compounds, such as indole derivatives, can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular formula is c22h15clfn3o4s, and it has an average mass of 471889 Da . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(2,2-dimethylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-5-28-18(26)15-13-10-29-16(22-19(27)20(2,3)4)14(13)17(25)24(23-15)12-8-6-11(21)7-9-12/h6-10H,5H2,1-4H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJAETVSUTMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

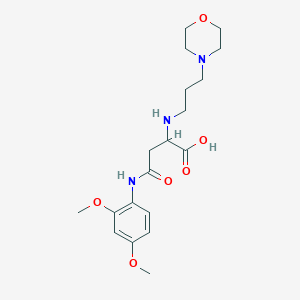
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)
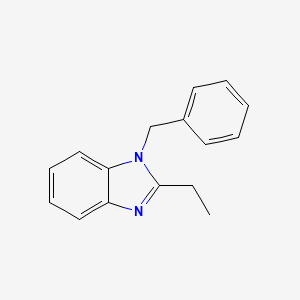

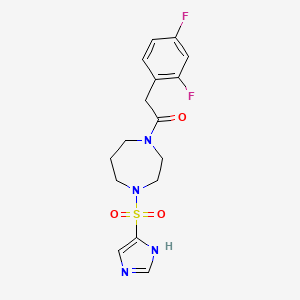
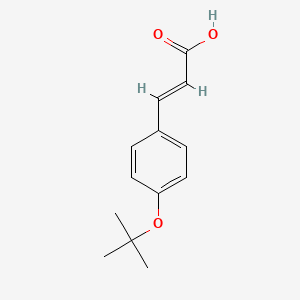
![(3S,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2803529.png)
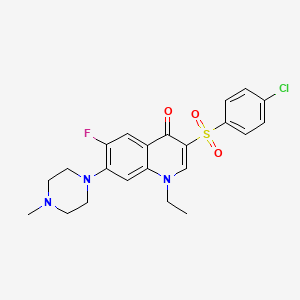
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2803536.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)
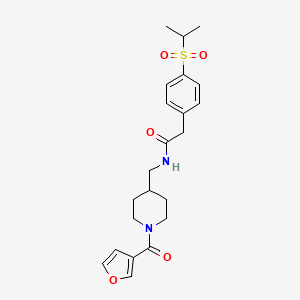
![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)